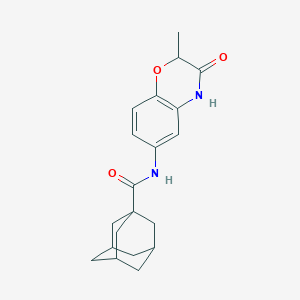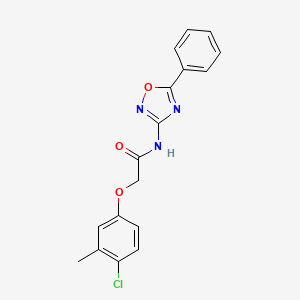![molecular formula C21H27N5O3S B11326105 2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11326105.png)
2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes an azepane sulfonyl group, a piperazine moiety, and an oxazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the azepane sulfonyl phenyl intermediate: This involves the reaction of azepane with sulfonyl chloride in the presence of a base to form the azepane sulfonyl chloride, which is then reacted with a phenyl compound.
Introduction of the piperazine moiety: The phenyl intermediate is then reacted with 4-methylpiperazine under suitable conditions to introduce the piperazine group.
Formation of the oxazole ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the oxazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the sulfonyl group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Research: It may be used as a tool compound to study various biological pathways and mechanisms.
Pharmaceutical Industry: The compound could serve as a lead compound for the development of new therapeutic agents.
Chemical Research: It is used in the synthesis of other complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: A well-known compound with a similar piperazine moiety, used for the treatment of erectile dysfunction.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine group, studied for its acetylcholinesterase inhibitory activity.
Uniqueness
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of an azepane sulfonyl group, a piperazine moiety, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H27N5O3S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H27N5O3S/c1-24-12-14-25(15-13-24)21-19(16-22)23-20(29-21)17-6-8-18(9-7-17)30(27,28)26-10-4-2-3-5-11-26/h6-9H,2-5,10-15H2,1H3 |
InChI Key |
OUDZQKATUGRMRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-chloro-N-[2-(dimethylamino)-2-phenylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326040.png)
![6-ethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11326046.png)

![7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11326053.png)

![2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11326063.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide](/img/structure/B11326068.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11326074.png)
![3,4,5-trimethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11326075.png)

![6-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11326092.png)
